molecular formula C12H21NO B2610292 1-{3-Azabicyclo[3.2.1]octan-3-yl}-2,2-dimethylpropan-1-one CAS No. 2104867-61-8

1-{3-Azabicyclo[3.2.1]octan-3-yl}-2,2-dimethylpropan-1-one

Cat. No.: B2610292
CAS No.: 2104867-61-8
M. Wt: 195.306
InChI Key: LGUKMNXFLPBZQZ-UHFFFAOYSA-N
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Description

1-{3-Azabicyclo[3.2.1]octan-3-yl}-2,2-dimethylpropan-1-one is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the azabicyclo family, which is known for its significant biological activities and applications in various fields, including medicinal chemistry and drug discovery .

Preparation Methods

The synthesis of 1-{3-Azabicyclo[3.2.1]octan-3-yl}-2,2-dimethylpropan-1-one involves several steps, typically starting from simple organic precursors. One common method involves the enantioselective construction of the azabicyclo scaffold, which can be achieved through various synthetic routes . These routes often include:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalytic processes and advanced purification techniques .

Chemical Reactions Analysis

1-{3-Azabicyclo[3.2.1]octan-3-yl}-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in structurally diverse derivatives .

Scientific Research Applications

1-{3-Azabicyclo[3.2.1]octan-3-yl}-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-{3-Azabicyclo[3.2.1]octan-3-yl}-2,2-dimethylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions . The exact pathways and targets depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

1-(3-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-12(2,3)11(14)13-7-9-4-5-10(6-9)8-13/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUKMNXFLPBZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC2CCC(C2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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